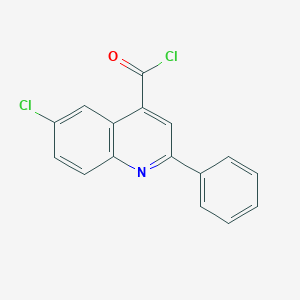

6-Chloro-2-phenylquinoline-4-carbonyl chloride

Description

BenchChem offers high-quality 6-Chloro-2-phenylquinoline-4-carbonyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-2-phenylquinoline-4-carbonyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-2-phenylquinoline-4-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9Cl2NO/c17-11-6-7-14-12(8-11)13(16(18)20)9-15(19-14)10-4-2-1-3-5-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKYJVJZXDKGVDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80612701 | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-77-2 | |

| Record name | 6-Chloro-2-phenyl-4-quinolinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=174636-77-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80612701 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Elucidation of 6-Chloro-2-phenylquinoline-4-carbonyl chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive analysis of the spectroscopic data for 6-chloro-2-phenylquinoline-4-carbonyl chloride, a key intermediate in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a robust characterization of the title compound. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the expected spectral features and providing detailed experimental considerations.

Molecular Structure and a Priori Considerations

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a derivative of quinoline, a heterocyclic aromatic compound. The molecule features a chlorine substituent at the 6-position, a phenyl group at the 2-position, and a reactive acyl chloride group at the 4-position. This specific arrangement of functional groups gives rise to a unique spectroscopic fingerprint, which is invaluable for its identification and for monitoring its reactions. The presence of the electron-withdrawing acyl chloride and chlorine atom, along with the conjugated phenyl and quinoline ring systems, will significantly influence the electronic environment of the molecule and, consequently, its spectroscopic properties.

Caption: Molecular structure of 6-Chloro-2-phenylquinoline-4-carbonyl chloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 6-Chloro-2-phenylquinoline-4-carbonyl chloride, both ¹H and ¹³C NMR will provide a wealth of information regarding the connectivity and chemical environment of each atom.

Experimental Protocol: NMR Analysis

A robust NMR analysis begins with meticulous sample preparation and selection of appropriate instrumental parameters.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent. Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds and its single residual proton peak at ~7.26 ppm. For enhanced solubility or to avoid potential reactions with the acyl chloride, other solvents like DMSO-d₆ could be considered, though the high reactivity of the acyl chloride with residual water in DMSO-d₆ must be taken into account.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion, which is crucial for resolving the complex aromatic region of the spectrum.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

The spectral width should be set to encompass the expected chemical shift range (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum. This will result in sharp singlet peaks for each unique carbon atom.

-

The spectral width should be appropriate for aromatic and carbonyl carbons (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying Fourier transformation, phase correction, and baseline correction. The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The aromatic protons of the quinoline and phenyl rings are expected to resonate in the downfield region of the spectrum, typically between 7.0 and 9.0 ppm[1]. The electron-withdrawing nature of the chlorine atom and the carbonyl group will deshield adjacent protons, shifting them further downfield.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Justification |

| H5 | ~8.2-8.4 | d | Deshielded by the peri-carbonyl group. Coupled to H7. |

| H7 | ~7.8-8.0 | dd | Coupled to H5 and H8. |

| H8 | ~7.6-7.8 | d | Coupled to H7. |

| H3 | ~7.9-8.1 | s | Singlet due to no adjacent protons. |

| Phenyl H (ortho) | ~8.0-8.2 | m | Deshielded by proximity to the quinoline nitrogen. |

| Phenyl H (meta, para) | ~7.4-7.6 | m | More shielded than the ortho protons. |

Note: The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for all carbon atoms in the molecule. The carbonyl carbon of the acyl chloride is expected to be significantly downfield. Aromatic carbons typically resonate between 110 and 160 ppm[2][3].

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |

| C=O (Acyl Chloride) | ~165-175 | Highly deshielded due to the electronegative oxygen and chlorine atoms. |

| C2 | ~155-160 | Attached to nitrogen and the phenyl group. |

| C4 | ~145-150 | Attached to the carbonyl group. |

| C4a, C8a | ~140-150 | Quaternary carbons in the quinoline ring. |

| C6 | ~130-135 | Attached to the chlorine atom. |

| C5, C7, C8, C3 | ~120-130 | Aromatic CH carbons of the quinoline ring. |

| Phenyl C (ipso) | ~135-140 | Quaternary carbon attached to the quinoline ring. |

| Phenyl C (ortho, meta, para) | ~125-130 | Aromatic CH carbons of the phenyl ring. |

Note: Assignments are predictive and based on data from similar structures such as 6-chloro-2-phenylquinoline-4-carboxamide[4] and general trends for quinolines[5].

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 6-Chloro-2-phenylquinoline-4-carbonyl chloride, the most prominent feature will be the carbonyl stretch of the acyl chloride.

Experimental Protocol: IR Analysis

Step-by-Step Methodology:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): This is the most common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal.

-

KBr Pellet: If ATR is not available, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty ATR crystal or a pure KBr pellet is recorded first. Then, the sample spectrum is acquired. The typical spectral range is 4000-400 cm⁻¹.

-

Data Analysis: The positions of the absorption bands (in cm⁻¹) are correlated with specific molecular vibrations.

Predicted IR Spectral Data

The IR spectrum will be dominated by a very strong absorption band for the C=O stretch at a characteristically high frequency for an acyl chloride[6][7].

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Justification |

| C=O Stretch (Acyl Chloride) | ~1780-1810 | Strong | The high frequency is due to the inductive effect of the chlorine atom, which shortens and strengthens the C=O bond[8][9]. |

| C=C and C=N Aromatic Stretch | ~1500-1600 | Medium-Strong | Characteristic of the quinoline and phenyl rings[10]. |

| C-Cl Stretch | ~700-800 | Medium | Corresponds to the vibration of the carbon-chlorine bond on the quinoline ring[11]. |

| C-H Aromatic Stretch | >3000 | Medium | Stretching vibrations of the C-H bonds on the aromatic rings. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is crucial for confirming its identity and structure.

Experimental Protocol: MS Analysis

Step-by-Step Methodology:

-

Ionization Method:

-

Electron Ionization (EI): This is a hard ionization technique that often leads to extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a soft ionization technique that typically results in a prominent protonated molecular ion peak ([M+H]⁺), which is useful for determining the molecular weight[12].

-

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is preferred as it provides a highly accurate mass measurement, allowing for the determination of the elemental composition[13][14].

-

Data Acquisition: The sample is introduced into the mass spectrometer, ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern.

Predicted Mass Spectral Data

The molecular weight of 6-Chloro-2-phenylquinoline-4-carbonyl chloride (C₁₉H₁₀Cl₂NO) is approximately 351.2 g/mol . The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M, M+2, M+4).

| Ion | Predicted m/z | Description |

| [M]⁺ | ~351 | Molecular ion peak. |

| [M+2]⁺ | ~353 | Isotopic peak due to the presence of one ³⁷Cl atom. |

| [M+4]⁺ | ~355 | Isotopic peak due to the presence of two ³⁷Cl atoms. |

| [M-Cl]⁺ | ~316 | Loss of the carbonyl chloride chlorine atom to form a stable acylium ion. This is a common fragmentation for acyl chlorides[9]. |

| [M-COCl]⁺ | ~286 | Loss of the entire carbonyl chloride group. |

| [M-Cl-CO]⁺ | ~288 | Subsequent loss of carbon monoxide from the acylium ion. |

Proposed Fragmentation Pathway

A primary fragmentation pathway upon electron ionization is the loss of the chlorine radical from the acyl chloride group to form a highly stable acylium ion. This can be followed by the loss of carbon monoxide.

Caption: Proposed primary fragmentation pathway for 6-Chloro-2-phenylquinoline-4-carbonyl chloride in EI-MS.

Conclusion

The spectroscopic characterization of 6-Chloro-2-phenylquinoline-4-carbonyl chloride is essential for its use in research and development. This guide provides a detailed predictive analysis of its NMR, IR, and MS spectra based on fundamental principles and data from analogous compounds. The key identifying features are the downfield aromatic protons and the carbonyl carbon in the NMR spectra, the high-frequency carbonyl stretch in the IR spectrum, and the characteristic molecular ion isotopic pattern and fragmentation to an acylium ion in the mass spectrum. While this guide offers a robust predictive framework, experimental verification remains the gold standard for structural confirmation.

References

-

Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

Vibrational spectroscopic study of some quinoline derivatives - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

Ch20: Spectroscopic Analysis : Acyl Chlorides - University of Calgary. (n.d.). Retrieved January 9, 2024, from [Link]

-

Mass Spectra of oxygenated quinolines - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

MASS SPECTRA OF OXYGENATED QUINOLINES - Canadian Science Publishing. (n.d.). Retrieved January 9, 2024, from [Link]

-

New Synthetic Quinoline (Qui) Derivatives as Novel Antioxidants and Potential HSA's Antioxidant Activity Modulators—Spectroscopic Studies - MDPI. (n.d.). Retrieved January 9, 2024, from [Link]

-

Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations - ProQuest. (n.d.). Retrieved January 9, 2024, from [Link]

- Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. (2015). Talanta, 141, 162-169.

-

Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry. (n.d.). Retrieved January 9, 2024, from [Link]

-

Acyl chloride - Wikipedia. (n.d.). Retrieved January 9, 2024, from [Link]

-

13 C NMR of 6-chloro-2-phenylquinoline-4-carboxamide (4d) (DMSOd6, 100 MHz). (n.d.). Retrieved January 9, 2024, from [Link]

-

Mass spectral fragmentation pattern of 2,3-dihydrothieno-[2,3-b] Quinoline-S-oxide and its benzo(h) derivative upon electron impact | Request PDF - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

How to identify an Acyl Chloride in an IR spectra? : r/chemhelp - Reddit. (2024, February 26). Retrieved January 9, 2024, from [Link]

-

21.10: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. (2022, September 24). Retrieved January 9, 2024, from [Link]

-

Infrared spectra of acid chlorides - Chemistry. (n.d.). Retrieved January 9, 2024, from [Link]

-

Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

Experimental 13 C NMR spectrum of 2-Cl-6-MA - ResearchGate. (n.d.). Retrieved January 9, 2024, from [Link]

-

NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 9, 2024, from [Link]

-

6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde - Optional[13C NMR] - Chemical Shifts - SpectraBase. (n.d.). Retrieved January 9, 2024, from [Link]

-

2-Phenylquinoline | C15H11N | CID 71545 - PubChem - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline - PMC - NIH. (n.d.). Retrieved January 9, 2024, from [Link]

-

Quinoline, 2-chloro- - the NIST WebBook. (n.d.). Retrieved January 9, 2024, from [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. (n.d.). Retrieved January 9, 2024, from [Link]

-

4-Chloroquinoline - the NIST WebBook. (n.d.). Retrieved January 9, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. researchgate.net [researchgate.net]

- 5. 6-CHLOROQUINOLINE(612-57-7) 13C NMR spectrum [chemicalbook.com]

- 6. Acyl chloride - Wikipedia [en.wikipedia.org]

- 7. Chemistry: Infrared spectra of acid chlorides [openchemistryhelp.blogspot.com]

- 8. reddit.com [reddit.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 12. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Solubility and Stability of 6-Chloro-2-phenylquinoline-4-carbonyl chloride: A Framework for Researchers

Abstract

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a highly reactive synthetic intermediate, pivotal for the derivatization of its parent carboxylic acid in medicinal chemistry and drug development. Its utility is intrinsically linked to its chemical reactivity, which in turn governs its practical solubility and stability. This technical guide provides an in-depth framework for researchers, scientists, and drug development professionals on how to approach, characterize, and handle this compound. Rather than presenting static data, this guide elucidates the causal mechanisms behind its behavior and provides robust, self-validating protocols for its empirical evaluation. We will explore its solubility in relevant aprotic solvents and detail a modified approach to stability testing that focuses on quantifying its reactivity, particularly its susceptibility to hydrolysis.

Introduction: The Role and Reactivity of a Key Intermediate

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The specific derivative, 6-Chloro-2-phenylquinoline-4-carbonyl chloride, serves as an activated form of its corresponding carboxylic acid, 6-Chloro-2-phenylquinoline-4-carboxylic acid[3]. The conversion to an acyl chloride dramatically enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for nucleophilic acyl substitution.[4] This transformation is a critical step for synthesizing libraries of amides and esters, which are fundamental in structure-activity relationship (SAR) studies.

However, the very feature that makes this compound synthetically useful—its high reactivity—also makes it inherently unstable, particularly in the presence of nucleophiles like water.[5] Therefore, a traditional study of its aqueous solubility and stability is not feasible. Instead, this guide provides a practical framework for understanding its solubility in non-reactive organic solvents and for quantifying its rate of degradation under various stress conditions.

Caption: Synthesis of the target reactive intermediate.

Solubility Profile: A Focus on Aprotic Systems

Acyl chlorides react violently with protic solvents such as water and alcohols.[5] Therefore, assessing the solubility of 6-Chloro-2-phenylquinoline-4-carbonyl chloride must be exclusively performed in dry, aprotic organic solvents under an inert atmosphere (e.g., nitrogen or argon) to prevent premature degradation from atmospheric moisture.

Theoretical Considerations and Solvent Selection

The molecular structure, featuring a large, rigid aromatic system composed of a substituted quinoline and a phenyl ring, suggests that the compound is lipophilic and will exhibit poor solubility in polar protic solvents, even disregarding its reactivity. Its solubility is expected to be favorable in a range of aprotic solvents commonly used in organic synthesis.

Recommended Solvents for Evaluation:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Ethers: Tetrahydrofuran (THF), 1,4-Dioxane

-

Polar Aprotic Solvents: N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (ACN)

Causality Behind Solvent Choice: The selection of these solvents is based on their inability to act as nucleophiles, thereby preserving the integrity of the acyl chloride functional group during dissolution. It is critical to use anhydrous grades of these solvents to obtain meaningful and reproducible results.

Experimental Protocol: Thermodynamic Solubility Assessment

This protocol outlines a standard shake-flask method adapted for a highly reactive compound.

Objective: To determine the equilibrium solubility of the compound in selected anhydrous aprotic solvents.

Methodology:

-

Preparation: Dispense a known excess amount of 6-Chloro-2-phenylquinoline-4-carbonyl chloride (e.g., 10-20 mg) into a series of dry, inert-atmosphere vials.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected anhydrous solvent to each vial.

-

Equilibration: Seal the vials tightly and place them on an orbital shaker or rotator at a controlled temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

-

Sampling and Dilution: Carefully withdraw a known aliquot of the supernatant and dilute it with a suitable anhydrous solvent to a concentration within the linear range of the analytical method (e.g., HPLC-UV). This step must be performed rapidly to minimize exposure to air.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC method (see Section 4.1). Calculate the original concentration in the supernatant, which represents the thermodynamic solubility.

Quantitative Data Summary

A comprehensive literature search did not yield specific quantitative solubility data for this compound. The table below is provided as a template for researchers to populate with experimentally determined values.

| Solvent (Anhydrous) | Solubility at 25 °C (mg/mL) | Observations |

| Dichloromethane (DCM) | To be determined experimentally | |

| Tetrahydrofuran (THF) | To be determined experimentally | |

| Acetonitrile (ACN) | To be determined experimentally | |

| N,N-Dimethylformamide (DMF) | To be determined experimentally | |

| Dimethyl Sulfoxide (DMSO) | To be determined experimentally |

Stability Profile: Quantifying Reactivity

The concept of "stability" for a highly reactive acyl chloride is redefined as a measure of its reactivity towards degradation pathways. The primary and most rapid degradation pathway is hydrolysis.[4][5] Forced degradation studies, typically used to identify potential degradation products for stable APIs, must be adapted here to determine the rate of degradation under specific conditions.[6][7]

Primary Degradation Pathway: Hydrolysis

The acyl chloride group is extremely susceptible to nucleophilic attack by water. This reaction is typically instantaneous and exothermic, producing the parent carboxylic acid and hydrogen chloride gas, which is observed as white fumes in moist air.[5]

Caption: The rapid and irreversible hydrolysis of the title compound.

Forced Degradation (Reactivity) Studies

The goal of these studies is to understand the compound's lability and to develop a stability-indicating analytical method.[8] The target degradation should be in the range of 5-20% to accurately determine degradation kinetics and identify products.[8][9]

| Stress Condition | Typical Parameters | Expected Outcome for 6-Chloro-2-phenylquinoline-4-carbonyl chloride |

| Acid/Base Hydrolysis | 0.1 M HCl, 0.1 M NaOH at room temp. | Extremely rapid degradation to the corresponding carboxylic acid. The reaction is likely too fast to monitor without specialized stopped-flow equipment. |

| Oxidation | 3% H₂O₂ at room temp. | Degradation is expected. In addition to hydrolysis, oxidation of the quinoline ring may occur. |

| Thermal (Solid State) | Dry heat (e.g., 60-80 °C) | High thermal stability in the absence of moisture is anticipated for the solid material.[10] TGA/DSC is recommended for characterization. |

| Photostability (Solid State) | ICH Q1B conditions (UV/Vis light) | Quinoline compounds are often photosensitive.[11] Degradation in the solid state upon exposure to light is possible. |

Experimental Protocol: Determining Hydrolytic Reactivity Rate

This protocol provides a workflow to measure the pseudo-first-order rate constant of hydrolysis in a controlled aqueous environment.

Objective: To quantify the rate of disappearance of the acyl chloride and the appearance of its carboxylic acid hydrolysate via HPLC.

Caption: Experimental workflow for kinetic analysis of hydrolysis.

Methodology:

-

Stock Solution: Prepare a concentrated stock solution (e.g., 10 mg/mL) of 6-Chloro-2-phenylquinoline-4-carbonyl chloride in strictly anhydrous acetonitrile.

-

Reaction Medium: In a thermostatted autosampler vial, place a known volume of an aqueous buffer (e.g., pH 7.0 phosphate buffer) containing a percentage of organic co-solvent (e.g., acetonitrile) to ensure solubility upon injection.

-

Reaction Initiation: At time t=0, inject a small, precise volume of the stock solution into the reaction medium with rapid mixing to initiate hydrolysis. The final concentration should be suitable for HPLC detection.

-

Time-Course Analysis: Immediately begin a sequence of HPLC injections from the reaction vial at predetermined time intervals (e.g., every 30 seconds for the first 5 minutes, then longer intervals).

-

Data Processing: For each time point, determine the peak area of the parent acyl chloride and the resulting carboxylic acid.

-

Kinetic Analysis: Calculate the pseudo-first-order rate constant (k) by plotting the natural logarithm of the parent compound's concentration versus time. The rate constant is the negative of the slope of the resulting linear plot.[12]

Analytical Strategies for a Reactive Intermediate

The analysis of 6-Chloro-2-phenylquinoline-4-carbonyl chloride requires methods that are fast, selective, and inert.

Stability-Indicating HPLC Method

A robust, stability-indicating HPLC method is crucial for separating the acyl chloride from its precursor, its primary hydrolytic degradant, and any other potential impurities or byproducts.[11]

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A significant challenge is the aqueous component of typical reversed-phase mobile phases, which will cause on-column hydrolysis.

-

Expert Recommendation: Employ a rapid gradient elution that minimizes the analysis time. Alternatively, consider non-aqueous reversed-phase chromatography or normal-phase chromatography using anhydrous solvents (e.g., hexane/ethyl acetate) if solubility permits.

-

-

Detector: UV detection at a wavelength where both the parent and degradant show strong absorbance (e.g., ~254 nm or ~320 nm, to be determined empirically). A Photo-Diode Array (PDA) detector is recommended to assess peak purity.

-

Validation: The method must be validated for specificity, demonstrating baseline separation between the acyl chloride and the carboxylic acid.[11]

Spectroscopic Confirmation

Due to its instability, spectroscopic data should be acquired promptly after synthesis and purification in anhydrous solvents.

-

Infrared (IR) Spectroscopy: This is a rapid and powerful tool. The key diagnostic peak will be the C=O stretch of the acyl chloride, which is expected at a high frequency (typically 1770-1815 cm⁻¹), clearly distinguishing it from the C=O stretch of the resulting carboxylic acid (1700-1725 cm⁻¹) or its carboxylate salt.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra must be run in anhydrous deuterated solvents (e.g., CDCl₃, DMSO-d₆). The chemical shifts of protons and carbons near the carbonyl group will be distinct from those of the parent carboxylic acid.

Conclusion and Recommendations

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a valuable but highly reactive synthetic intermediate. Its handling and characterization demand a departure from standard protocols for stable pharmaceutical compounds.

-

Solubility: Should only be assessed in anhydrous aprotic solvents under an inert atmosphere.

-

Stability: Is fundamentally a measure of its high reactivity. The primary degradation pathway is rapid hydrolysis to 6-Chloro-2-phenylquinoline-4-carboxylic acid.

-

Handling: The compound should be stored in a desiccator, under an inert atmosphere, and protected from light. Solutions should be prepared fresh in anhydrous solvents immediately before use.

The experimental frameworks and protocols provided in this guide offer a robust starting point for researchers to safely handle, characterize, and effectively utilize this reactive intermediate in their drug discovery and development programs.

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

A-Z of Pharmaceutical Science. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

-

SciSpace. (2016). Forced Degradation Studies. [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

-

ResolveMass. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

-

PubMed Central. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]

-

Reddit. (2019). [A level chemistry] testing for an acyl chloride. [Link]

-

PubMed Central. (n.d.). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. [Link]

-

Chemguide. (n.d.). an introduction to acyl chlorides (acid chlorides). [Link]

-

PubMed Central. (n.d.). Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR. [Link]

-

YouTube. (2022). Acyl chlorides | Hydrolysis and distinguishing tests | A Level H2 Chem. [Link]

-

MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinoline Yellow WS on BIST A+ Column. [Link]

-

PubMed. (2009). Methyl 6-chloro-2-methyl-4-phenyl-quinoline-3-carboxyl-ate. [Link]

-

Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. [Link]

-

ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

-

ResearchGate. (2025). TLC and HPTLC assay of quinoline-quinuclidine alkaloids in Cinchonae cortex and pharmaceutical preparations. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

-

MDPI. (n.d.). Analytical Methods for Atmospheric Carbonyl Compounds: A Review. [Link]

-

PubMed Central. (2024). Analytical methods and experimental quality in studies targeting carbonyls in electronic cigarette aerosols. [Link]

-

ChemSynthesis. (2025). 4-butyl-6-chloro-2-phenylquinoline. [Link]

-

British Pharmacopoeia. (n.d.). 6-chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde. [Link]

Sources

- 1. Discovery of isoquinoline-tethered quinazoline derivatives with enhanced HER2 inhibition over EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and evaluation of a novel series of quinoline derivatives with immunosuppressive activity. | Sigma-Aldrich [merckmillipore.com]

- 3. 6633-62-1 Cas No. | 6-Chloro-2-phenylquinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. onyxipca.com [onyxipca.com]

- 7. scispace.com [scispace.com]

- 8. resolvemass.ca [resolvemass.ca]

- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis and Derivatization of 6-Chloro-2-phenylquinoline-4-carbonyl chloride for Drug Discovery

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active agents.[1][2][3] This guide provides a comprehensive, technically-grounded framework for the synthesis and subsequent derivatization of a key intermediate: 6-Chloro-2-phenylquinoline-4-carbonyl chloride. We will delve into the strategic rationale behind the synthetic pathways, provide detailed experimental protocols, and explore the potential applications of the resulting derivatives in modern drug discovery, with a particular focus on anticancer research.[4][5] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutic candidates.

The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry

Quinoline, a bicyclic aromatic heterocycle, is a recurring motif in numerous natural products and synthetic drugs, exhibiting a vast spectrum of biological activities including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[3][6][7][8] Its rigid structure provides a robust framework for the precise spatial orientation of functional groups, enabling targeted interactions with biological macromolecules. The introduction of a carboxamide linkage to the quinoline core, in particular, has been identified as a highly effective strategy for enhancing pharmacological potency, especially in the development of anticancer agents.[2] The title compound, with its reactive carbonyl chloride function, serves as an ideal precursor for generating diverse libraries of quinoline-4-carboxamides and esters, facilitating extensive structure-activity relationship (SAR) studies.[5]

Synthesis of the Core Intermediate: A Two-Step Approach

The generation of the highly reactive 6-Chloro-2-phenylquinoline-4-carbonyl chloride is most efficiently achieved via a two-step process starting from the corresponding carboxylic acid. This precursor, 6-Chloro-2-phenylquinoline-4-carboxylic acid, is itself a valuable synthetic target.

Step 1: Pfitzinger Synthesis of 6-Chloro-2-phenylquinoline-4-carboxylic acid

The Pfitzinger reaction is a classic and powerful method for constructing quinoline-4-carboxylic acids.[9][10] It involves the condensation of isatin (or a substituted derivative) with a carbonyl compound possessing an α-methylene group in the presence of a strong base.[11][12] For our target, we utilize 5-chloroisatin and acetophenone.

Causality and Rationale: The choice of the Pfitzinger reaction is strategic due to its reliability and ability to directly install the desired carboxylic acid functionality at the 4-position.

-

5-Chloroisatin: This starting material directly incorporates the required chlorine atom at what will become the 6-position of the final quinoline ring.

-

Acetophenone: This provides the α-methylene group for condensation and the phenyl group at the 2-position.

-

Potassium Hydroxide (KOH): A strong base is essential to catalyze the initial ring-opening of the isatin amide bond to form a keto-acid intermediate, which then drives the subsequent condensation and cyclization steps.[9][12]

Experimental Protocol: Pfitzinger Reaction

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-chloroisatin (1.0 eq), acetophenone (1.1 eq), and potassium hydroxide (3.0 eq) in absolute ethanol.

-

Reflux: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After cooling to room temperature, remove the ethanol under reduced pressure using a rotary evaporator.[11]

-

Purification: Dissolve the residue in water. Perform an extraction with diethyl ether to remove unreacted acetophenone and other non-polar impurities.[11]

-

Precipitation: Cool the aqueous layer in an ice bath and carefully acidify with dilute hydrochloric acid (HCl) or acetic acid to a pH of approximately 4-5. The product, 6-Chloro-2-phenylquinoline-4-carboxylic acid, will precipitate as a solid.[11][13]

-

Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The product can be further purified by recrystallization if necessary.

Step 2: Activation to 6-Chloro-2-phenylquinoline-4-carbonyl chloride

The carboxylic acid is a relatively stable functional group. To facilitate the creation of amide and ester derivatives, it must be converted into a more reactive species. The acyl chloride (or carbonyl chloride) is an excellent electrophile for this purpose. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation.[14][15]

Causality and Rationale:

-

Thionyl Chloride (SOCl₂): This reagent reacts with the carboxylic acid to convert the hydroxyl (-OH) group, a poor leaving group, into a chlorosulfite intermediate, which is an excellent leaving group.[16]

-

Irreversible Reaction: The reaction is highly favorable because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases that escape the reaction mixture, driving the equilibrium towards the product according to Le Châtelier's principle.[17][18] This also simplifies purification, as the main byproducts are removed automatically.

-

Catalytic DMF: A catalytic amount of N,N-dimethylformamide (DMF) is often added to accelerate the reaction by forming a highly reactive Vilsmeier intermediate with thionyl chloride.[17]

Experimental Protocol: Acyl Chloride Formation

-

Reaction Setup: In a fume hood, suspend the dry 6-Chloro-2-phenylquinoline-4-carboxylic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂) (e.g., 10 eq) in a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize HCl gas).

-

Catalyst: Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Reflux: Gently heat the mixture to reflux for 2-4 hours. The solid should dissolve as it is converted to the soluble acyl chloride.

-

Isolation: After the reaction is complete, carefully remove the excess thionyl chloride under reduced pressure (using a trap). The resulting crude 6-Chloro-2-phenylquinoline-4-carbonyl chloride is often a solid and is typically used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.

Visualization of Core Synthesis

The following diagram illustrates the two-step workflow for the synthesis of the core reactive intermediate.

Caption: Workflow for the synthesis of the target reactive intermediate.

Design and Synthesis of Novel Derivatives

The 6-Chloro-2-phenylquinoline-4-carbonyl chloride is a versatile electrophile that readily reacts with a wide range of nucleophiles to form stable amide or ester linkages. This allows for the rapid generation of a chemical library for biological screening. The primary targets for derivatization are amines and alcohols.

Representative Protocol: Synthesis of a Quinoline-4-Carboxamide Derivative

This protocol describes a general method for reacting the acyl chloride with a primary or secondary amine to form a quinoline-4-carboxamide. These carboxamide derivatives are of significant interest due to their demonstrated anticancer activities.[2][5]

Causality and Rationale:

-

Nucleophilic Acyl Substitution: The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of the acyl chloride.

-

Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl that is generated during the reaction. This prevents the protonation of the reactant amine, which would render it non-nucleophilic.

-

Anhydrous Conditions: The reaction must be carried out under anhydrous (dry) conditions because the acyl chloride will readily hydrolyze back to the carboxylic acid in the presence of water.

Experimental Protocol: Amide Formation

-

Reactant Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Addition of Acyl Chloride: Cool the solution in an ice bath (0 °C). Prepare a solution of the crude 6-Chloro-2-phenylquinoline-4-carbonyl chloride (1.0 eq) in the same dry solvent and add it dropwise to the amine solution with vigorous stirring.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with the organic solvent (e.g., DCM).

-

Purification: Wash the combined organic layers sequentially with dilute HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to remove any remaining acid), and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Isolation: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure quinoline-4-carboxamide derivative.

Characterization and Data Summary

Structural confirmation of the synthesized core intermediate and its derivatives is paramount. A combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the carbon-hydrogen framework and the successful formation of the new amide or ester bond.

-

Mass Spectrometry (MS): Provides the molecular weight of the new compound, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: Useful for identifying the presence of key functional groups, such as the C=O stretch of the amide or ester.

Table 1: Representative Data for Synthesized Compounds

| Compound ID | Structure | R-Group | M.W. ( g/mol ) | Expected Yield (%) |

| 1 | 6-Chloro-2-phenylquinoline-4-carboxylic acid | -OH | 283.72[19] | 70-85 |

| 2 | 6-Chloro-2-phenylquinoline-4-carbonyl chloride | -Cl | 302.16 | >95 (crude) |

| 3a | N-benzyl-6-chloro-2-phenylquinoline-4-carboxamide | -NHCH₂Ph | 372.86 | 65-80 |

| 3b | 6-Chloro-2-phenyl-N-propylquinoline-4-carboxamide | -NH(CH₂)₂CH₃ | 338.83 | 70-85 |

| 3c | (6-Chloro-2-phenylquinolin-4-yl)(morpholino)methanone | -N(CH₂CH₂)₂O[20] | 352.83 | 60-75 |

Potential Therapeutic Applications & Screening Strategy

Derivatives of the 6-chloro-2-phenylquinoline scaffold have shown significant promise in several therapeutic areas, most notably as anticancer and antiviral agents.[1][21] The chlorine atom at the 6-position is often associated with enhanced biological activity.[1]

-

Anticancer Activity: Many quinoline-4-carboxamide derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[2][5] Their mechanisms can include inhibition of tyrosine kinases, topoisomerases, or tubulin polymerization.[3]

-

Antiviral Activity: The 2-phenylquinoline scaffold has been identified as a promising core for the development of broad-spectrum anti-coronavirus agents.[21]

A logical screening cascade is essential to identify lead compounds from the synthesized library.

Visualization of Drug Discovery Workflow

Caption: A typical workflow for screening and optimizing synthesized derivatives.

Conclusion

6-Chloro-2-phenylquinoline-4-carbonyl chloride is a high-value, versatile intermediate for medicinal chemistry and drug discovery. The synthetic route, anchored by the robust Pfitzinger reaction and followed by efficient activation with thionyl chloride, provides a reliable pathway to this key building block. Its subsequent derivatization into libraries of amides and esters opens the door to the discovery of novel therapeutic agents with potential applications in oncology, virology, and beyond. The methodologies and strategies outlined in this guide provide a solid foundation for researchers to explore the rich chemical space and biological potential of this privileged scaffold.

References

-

Pfitzinger, W. (1886). The chemical reaction of isatin with base and a carbonyl compound to yield substituted quinoline-4-carboxylic acids. Wikipedia. [Link]

-

ReactionWeb.io. Carboxylic Acid + SOCl2. ReactionWeb.io. [Link]

- Pfitzinger Quinoline Synthesis. Name Reactions in Organic Synthesis.

-

Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]

-

Bioman Explains. (2024). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. [Link]

-

Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. ResearchGate. [Link]

-

Chemistry Steps. SOCl2 Reaction with Carboxylic Acids. Chemistry Steps. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Application of pfitzinger reaction in. JOCPR. [Link]

-

Chemistry LibreTexts. (2023). Conversion of carboxylic acids to acid chlorides. Chemistry LibreTexts. [Link]

-

Wang, S., et al. (2020). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. MDPI. [Link]

-

Cui, W., et al. (2013). Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety. PubMed. [Link]

-

Sebastian, S., et al. (2025). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. PubMed. [Link]

-

Ilakiyalakshmi, M., & Napoleon, A. A. (2022). Review on recent development of quinoline for anticancer activities. Arabian Journal of Chemistry. [Link]

-

El-Sayed, M. A. A., et al. (2018). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. [Link]

-

Rebe, T. O., & Jose, J. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Molbank. (2006). Synthesis of 6-chloro-2-(propargyloxy)quinoline-4-carboxylic acid and propargyl 6-chloro-2-(propargyloxy)quinoline-4-carboxylate. MDPI. [Link]

-

Kumar, A., et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Kumar, A., et al. (2009). Biological activities of quinoline derivatives. PubMed. [Link]

-

Vasava, A. D., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. ResearchGate. [Link]

-

Carbone, A., et al. (2022). Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity. PMC - NIH. [Link]

-

Molecules. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

-

Sundar, J. K., et al. (2010). Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antitumor activity of novel 4-(2-fluorophenoxy)quinoline derivatives bearing the 4-oxo-1,4-dihydroquinoline-3-carboxamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. globalresearchonline.net [globalresearchonline.net]

- 7. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00534E [pubs.rsc.org]

- 8. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 13. jocpr.com [jocpr.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. SOCl2 Reaction with Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. reactionweb.io [reactionweb.io]

- 18. youtube.com [youtube.com]

- 19. 6633-62-1 Cas No. | 6-Chloro-2-phenylquinoline-4-carboxylic acid | Matrix Scientific [matrixscientific.com]

- 20. 6-CHLORO-4-(4-MORPHOLINYL)-2-PHENYLQUINOLINE AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 21. Discovery of 2-Phenylquinolines with Broad-Spectrum Anti-coronavirus Activity - PMC [pmc.ncbi.nlm.nih.gov]

biological potential of the 6-chloro-2-phenylquinoline scaffold

An In-Depth Technical Guide to the Biological Potential of the 6-Chloro-2-phenylquinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of compounds with diverse pharmacological activities.[1] This guide focuses on the 6-chloro-2-phenylquinoline core, a specific scaffold that has garnered significant attention for its therapeutic potential. The strategic placement of a chlorine atom at the 6-position and a phenyl group at the 2-position critically influences the molecule's electronic properties and spatial conformation, often enhancing its binding affinity to biological targets and improving its pharmacokinetic profile.[1][2] Derivatives of this scaffold have demonstrated potent anticancer, antiviral, antimicrobial, and anti-inflammatory activities, making it a fertile ground for the development of novel therapeutic agents.[1] This document provides a comprehensive analysis of the synthesis, structure-activity relationships (SAR), and mechanisms of action for this promising class of compounds, supported by quantitative data and detailed experimental protocols.

The 6-Chloro-2-phenylquinoline Scaffold: A Privileged Structure

The foundational structure is the 2-phenylquinolin-4-one scaffold, which exists in tautomeric equilibrium with its 2-phenylquinolin-4-ol form. The quinoline core, a bicyclic aromatic heterocycle, provides a rigid framework that facilitates interactions like π–π stacking and hydrogen bonding with biological macromolecules.[1]

The addition of specific substituents is not arbitrary; it is a deliberate design choice to modulate biological activity:

-

The 6-Chloro Group: The electron-withdrawing nature of the chlorine atom at this position has been identified as a significant contributor to heightened biological activity, particularly in anticancer applications.[1][2] It can also enhance lipophilicity, potentially improving membrane permeability.

-

The 2-Phenyl Group: This bulky aromatic group provides a key interaction point with target proteins and allows for further functionalization to fine-tune activity and selectivity.[3]

Systematic modifications at these and other positions are crucial for exploring the structure-activity relationships (SAR) and optimizing lead compounds.[1]

Caption: Generalized workflow for the synthesis of 6-chloro-2-phenylquinoline analogs. [1][4]

Representative Experimental Protocol: Synthesis of 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline

This protocol is based on a reported Friedländer condensation method. [1]

-

Reaction Setup: Prepare a mixture of 5-Chloro-2-aminobenzophenone (8.05 mmol) and 4-methoxyacetophenone (8.05 mmol) in glacial acetic acid (30 ml).

-

Catalysis: Add concentrated sulfuric acid (0.5 ml) as a catalyst to the mixture.

-

Heating: Stir the mixture under an argon atmosphere at 140 °C for 18 hours. The high temperature is necessary to drive the condensation and cyclization reactions to completion.

-

Workup: After cooling to room temperature, add 10% sodium hydroxide solution (100 ml) for neutralization and dichloromethane (100 ml) for extraction.

-

Extraction & Purification: Separate the organic layer, wash it repeatedly with distilled water (5 x 50 ml) until a neutral pH is achieved, and dry it over anhydrous sodium sulfate. [1]The final product can be further purified by column chromatography or recrystallization.

Anticancer Potential

The 6-chloro-2-phenylquinoline scaffold is a prominent feature in many compounds with potent anticancer activity. [1]These derivatives exert their effects through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and disruption of key signaling pathways. [1]

Mechanism of Action: PI3K/AKT Pathway Inhibition

A primary mechanism of action for many anticancer quinoline derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K) pathway. [5]This pathway is a critical regulator of cell growth and survival and is frequently overactive in many types of cancer. [1]Molecular docking studies suggest that N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives can effectively occupy the ATP-binding site of the PI3Kα isoform, preventing the phosphorylation of its downstream target, AKT, and thereby inhibiting tumor cell proliferation and survival. [1]

Caption: Proposed inhibition of the PI3K/AKT signaling pathway by quinolone analogs. [1]

Quantitative Data: In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency. The data below, derived from structurally similar N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives, provides a strong indication of the potential activity of the core scaffold against colon cancer cell lines. [6]

| Compound/Drug | HCT-116 (Colon) IC₅₀ (µM) [6] | Caco-2 (Colon) IC₅₀ (µM) [6] |

|---|---|---|

| Compound 19 * | 5.3 | 17.0 |

| Compound 21 * | 4.9 | 18.9 |

| Doxorubicin | > 20 (A549 Lung) | 2.50 (MCF-7 Breast) |

| Cisplatin | 7.49 (A549 Lung, 48h) | - |

*Note: Compounds 19 and 21 are N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide derivatives.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a standard method for assessing the cytotoxicity of compounds on cancer cell lines. [1][7]

-

Cell Culture: Culture human cancer cell lines (e.g., HCT-116) in an appropriate medium supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂. [7]2. Cell Seeding: Harvest and count cells, then seed them into 96-well plates at a predetermined density. Incubate overnight to allow for cell attachment. [7]3. Compound Treatment: Prepare serial dilutions of the 6-chloro-2-phenylquinoline derivatives in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Determine the IC₅₀ value by plotting cell viability against compound concentration. [1]

Antiviral Activity

Derivatives of the 6-chloro-2-phenylquinoline scaffold have also shown promise as antiviral agents. Notably, a series of compounds demonstrated potent activity against the Hepatitis B Virus (HBV). [1]

Anti-Hepatitis B Virus (HBV) Activity

A study of 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl)quinolin-2(1H)-one derivatives revealed significant inhibition of HBV antigen secretion and DNA replication in vitro. [1]

| Compound ID | Modification | HBsAg Secretion IC₅₀ (µM) [1] | HBeAg Secretion IC₅₀ (µM) [1] | HBV DNA Replication IC₅₀ (µM) [1] |

|---|

| 44 | R = 2-hydroxyethyl | 0.010 | 0.026 | 0.045 |

Structure-Activity Relationship Insights: Compound 44, which features a 2-hydroxyethyl group at the 3-position and a 2-chlorophenyl group at the 4-position, was identified as a particularly potent agent against HBV. [1]This highlights the importance of substitutions at the 3- and 4-positions of the quinoline core for tuning antiviral efficacy. [1]

Antimicrobial and Anti-inflammatory Potential

Antibacterial Activity

The quinoline scaffold is the foundation for many antibacterial agents. The mechanism for quinoline-based antibacterials is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication and repair. [7]This is the same mechanism employed by the widely used fluoroquinolone antibiotics. [7]Derivatives of 2-chloroquinoline have been synthesized and screened for their ability to inhibit the growth of various bacterial strains, with some compounds showing potent activity. [8]

Anti-inflammatory Activity

Several studies have investigated quinoline derivatives as anti-inflammatory agents. [9][10]One key mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is a major target in inflammation therapy. [11][12]A study on 2-(4-phenylquinoline-2-yl)phenol derivatives found several compounds to be potent COX-2 inhibitors with significant anti-inflammatory and analgesic effects in vivo. [11]

| Compound ID | R¹ Substitution | R² Substitution | In Vitro COX-2 Inhibition IC₅₀ (µM) [11] |

|---|---|---|---|

| 4h | -CHO containing alkanol | -4F | 0.026 |

| 4j | -CHO containing ether | -OMe | 0.102 |

These findings suggest that the 6-chloro-2-phenylquinoline scaffold could be a valuable template for developing novel non-steroidal anti-inflammatory drugs (NSAIDs) with potentially improved safety profiles. [11]

Conclusion

The 6-chloro-2-phenylquinoline scaffold is a versatile and highly promising platform in modern drug discovery. [1][2]The presence of the 6-chloro and 2-phenyl groups provides a robust foundation for developing potent therapeutic agents. Established synthetic routes allow for extensive structural modifications, leading to the identification of derivatives with significant and selective biological activities. [1]Structure-activity relationship studies have consistently shown that substitutions on the phenyl ring and at various positions on the quinoline core can dramatically enhance anticancer, antiviral, and anti-inflammatory efficacy. [1]The elucidation of their mechanisms of action, including the inhibition of critical signaling pathways like PI3K/AKT and enzymes such as COX-2 and bacterial DNA gyrase, further solidifies their therapeutic potential. [1][7][11]Continued exploration of this chemical space is warranted to develop novel drug candidates for treating a wide range of human diseases.

References

- Validating the Anticancer Activity of 6-Chloro-2-phenylquinolin-4-ol: An In Vitro Comparative Guide. Benchchem.

- A Comparative Guide to 6-Chloro-2-phenylquinolin-4-ol and Its Derivatives in Drug Discovery. Benchchem.

- Known analogs and their structural similarities to 6-Chloro-2-phenylquinolin-4-ol. Benchchem.

- An In-depth Technical Guide to 6-Chloro-2-phenylquinolin-4-ol: Core Properties and Scientific Context. Benchchem.

- Confirming the Structure of Synthesized 6-Chloro-2-phenylquinolin-4-ol Derivatives: A Comparative Guide. Benchchem.

- In Vivo Efficacy of 6-Chloro-2-phenylquinolin-4-ol and Its Derivatives: A Comparative Guide for Researchers. Benchchem.

- Benchmarking 6-Chloro-2-phenylquinolin-4-ol: A Comparative Analysis Against Established Drugs. Benchchem.

- 6-Chloroquinoline: A Privileged Scaffold in Modern Medicinal Chemistry. Benchchem.

- Alprazolam - Wikipedia. Wikipedia.

- Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.

- Synthesis, Antibacterial Screening and ADME Prediction of Novel Ester Derivatives of 6-Substituted-2-chloroquinoline-3-carbaldehyde. ResearchGate.

- A Comparative Guide to the Structure-Activity Relationship of 2-Phenylquinoline Derivatives. Benchchem.

- Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. PMC.

- Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics. PubMed.

- The Role of Quinoline Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.

- Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. ResearchGate.

- Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Publishing.

- Synthesis and antiproliferative activity of 6,7-disubstituted-4-phenoxyquinoline derivatives bearing the 2-oxo-4-chloro-1,2-dihydroquinoline-3-carboxamide moiety. PubMed.

- Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. PubMed.

- 6-Chloro-2-(4-methoxyphenyl)-4-phenylquinoline. ResearchGate.

- Antibacterial activity of quinoxalines, quinazolines, and 1,5-naphthyridines. PMC - NIH.

- In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives. ResearchGate.

- Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study. PubMed Central.

- Recent Studies on the Antimicrobial Activity of Transition Metal Complexes of Groups 6–12. MDPI.

- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives. PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficacy of phenyl quinoline phenol derivatives as COX-2 inhibitors; an approach to emergent the small molecules as the anti-inflammatory and analgesic therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological effects of a synthetic quinoline, a hybrid of tomoxiprole and naproxen, against acute pain and inflammation in mice: a behavioral and docking study - PMC [pmc.ncbi.nlm.nih.gov]

structural elucidation of 6-Chloro-2-phenylquinoline-4-carbonyl chloride

An In-depth Technical Guide to the Structural Elucidation of 6-Chloro-2-phenylquinoline-4-carbonyl chloride

Executive Summary

This technical guide provides a comprehensive framework for the definitive , a reactive intermediate of significant interest in medicinal chemistry and materials science. The quinoline scaffold is a cornerstone in drug development, and precise structural verification of its derivatives is paramount for ensuring predictable reactivity, biological activity, and intellectual property integrity. This document moves beyond a simple recitation of analytical data, offering a senior scientist's perspective on the strategic integration of multiple spectroscopic techniques. We will detail the causal logic behind the application of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a full suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments (¹H, ¹³C, COSY, HSQC, HMBC). Each step is designed as a self-validating system, where data from one technique corroborates and refines the hypotheses drawn from another, culminating in an unambiguous structural assignment.

Introduction: The Imperative for Rigorous Characterization

Quinoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals with diverse therapeutic applications.[1][2] The specific molecule, 6-Chloro-2-phenylquinoline-4-carbonyl chloride, is not an end-product but a highly valuable synthetic precursor. The presence of the reactive acyl chloride group at the 4-position allows for its facile conversion into a wide array of amides, esters, and other derivatives, while the chloro and phenyl substituents at the 6- and 2-positions, respectively, modulate the molecule's electronic and steric properties.

Given its role as a foundational building block, any ambiguity in its structure—such as incorrect positioning of the chloro substituent or isomeric impurities—would propagate through subsequent synthetic steps, leading to wasted resources and potentially inactive or improperly characterized final compounds. Therefore, a rigorous, multi-faceted analytical approach is not merely procedural but essential for validating the molecular architecture before its use in further research and development. This guide outlines the logical workflow for achieving that certainty.

Plausible Synthetic Route and Molecular Architecture

The target compound is most logically synthesized from its corresponding carboxylic acid. This two-step approach provides context for potential starting material carryover or side-product formation.

-

Core Synthesis: 6-Chloro-2-phenylquinoline-4-carboxylic acid can be prepared via established methods like the Pfitzinger reaction, which condenses 5-chloroisatin with acetophenone.[3]

-

Acyl Chloride Formation: The carboxylic acid is then converted to the target acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.[4] The by-products of this reaction (e.g., SO₂ and HCl with thionyl chloride) are gaseous, which simplifies purification.[4]

Mass Spectrometry: Confirming Composition and Halogen Presence

High-Resolution Mass Spectrometry (HRMS) is the first line of inquiry, serving to confirm the elemental composition. For halogenated compounds, the isotopic distribution provides a clear and immediate signature.[5][6]

Expected Data and Interpretation

The presence of a single chlorine atom is definitively confirmed by a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, reflecting the natural abundance of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%).[6] HRMS provides a highly accurate mass measurement, which is crucial for verifying the elemental formula.[7]

| Ion | Expected Elemental Composition | Calculated Exact Mass (m/z) | Relative Abundance |

| [M]⁺ | C₁₅H₈³⁵ClN O | 269.0294 | 100% |

| [M+2]⁺ | C₁₅H₈³⁷ClN O | 271.0265 | ~32% |

| [M-COCl]⁺ | C₁₄H₈³⁵ClN | 225.0396 | Variable |

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a suitable volatile solvent (e.g., acetonitrile or methanol).

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to minimize fragmentation and maximize the abundance of the molecular ion.

-

Mass Analysis: Acquire the spectrum on a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, scanning a mass range that comfortably includes the expected molecular weight (e.g., m/z 100-500).

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ and its corresponding [M+2]⁺ peak.

-

Verify that the relative intensity of the [M+2]⁺ peak is approximately 32% of the [M]⁺ peak.

-

Compare the measured exact mass of the [M]⁺ peak to the calculated theoretical mass. The mass error should be less than 5 ppm to confidently assign the elemental formula C₁₅H₈ClNO.

-

Infrared Spectroscopy: Identifying Key Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups. For this molecule, the most telling feature is the carbonyl stretch of the acyl chloride.

Expected Data and Interpretation

Acyl chlorides possess one of the most characteristic C=O stretching frequencies in IR spectroscopy, appearing at a significantly higher wavenumber than other carbonyl compounds due to the electron-withdrawing effect of the chlorine atom.[4][8] This provides a clear diagnostic peak.

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| ~1785 cm⁻¹ | C=O Stretch (Acyl Chloride) | Strong, Sharp |

| 1600-1450 cm⁻¹ | C=C and C=N Aromatic Stretches | Medium to Strong |

| 850-550 cm⁻¹ | C-Cl Stretch | Medium to Strong |

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid, purified compound directly onto the ATR crystal.

-

Measurement: Apply pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the spectrum, typically over a range of 4000-400 cm⁻¹. Acquire a background spectrum of the clean, empty ATR crystal first and subtract it from the sample spectrum.

-

Analysis: Identify the strong absorption band in the 1810-1775 cm⁻¹ region, confirming the presence of the acyl chloride functional group.[9]

NMR Spectroscopy: The Definitive Structural Blueprint

While MS and IR confirm the formula and key functional group, Nuclear Magnetic Resonance (NMR) spectroscopy provides the detailed connectivity map required for unambiguous structural proof. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments is essential.[10][11]

¹H NMR: Proton Environment and Connectivity

The ¹H NMR spectrum will reveal the number of distinct proton environments and their adjacency through J-coupling. The molecule has 8 aromatic protons, which are expected to resonate in the downfield region (δ 7.5-9.0 ppm).

-

Phenyl Group (5H): These protons will form a distinct spin system. The ortho-protons (H-2'/6') will likely appear as a multiplet around δ 8.2 ppm, while the meta- and para-protons (H-3'/4'/5') will appear as a more complex multiplet between δ 7.5-7.7 ppm.

-

Quinoline Ring (3H):

-

H-3: This proton is a singlet, as it has no adjacent proton neighbors. Its proximity to the electron-withdrawing carbonyl group will shift it downfield.

-

H-5, H-7, H-8: These three protons on the chlorinated benzene ring portion will form a coupled system. H-5 will likely be a doublet, H-7 a doublet of doublets, and H-8 a doublet. The precise coupling constants and chemical shifts will confirm their relative positions.

-

¹³C NMR: The Carbon Skeleton

The ¹³C NMR spectrum will show signals for all 15 carbon atoms in the molecule. Key signals to identify include:

-

Carbonyl Carbon (C-4): This will be the most downfield signal (excluding the solvent), typically in the δ 165-175 ppm range.

-

Quaternary Carbons: Several carbons have no attached protons (C-2, C-4, C-4a, C-6, C-8a, C-1'). These are often weaker in intensity and will be definitively assigned using HMBC.

-

C-6 (C-Cl): The carbon directly attached to chlorine will have its chemical shift influenced by the halogen, typically around δ 130-135 ppm.

2D NMR: Unambiguous Assignment

2D NMR experiments are critical for connecting the pieces and overcoming signal overlap.[12][13]

-

COSY (¹H-¹H Correlation): This experiment validates proton-proton coupling.[11] It will clearly show the connectivity within the phenyl ring (H-2'/3'/4'/5'/6') and within the quinoline's benzene moiety (H-5/H-7/H-8), confirming them as separate spin systems.

-

HSQC (¹H-¹³C Correlation): This provides direct, one-bond correlations, linking each proton signal to the carbon it is attached to.[11] This is the primary method for assigning the protonated carbons.

-

HMBC (¹H-¹³C Correlation): This is the most powerful experiment for this molecule, as it reveals correlations over 2-3 bonds.[11] It is the key to assigning quaternary carbons and confirming the overall assembly of the molecule. Key expected correlations include:

-

H-3 to C-4 (carbonyl), C-2, and C-4a: Confirms the position of the singlet proton relative to the carbonyl and the fusion of the two rings.

-

H-2'/6' (phenyl) to C-2 (quinoline): This is the crucial link that proves the phenyl group is attached at the C-2 position.

-

H-5 to C-4, C-6, and C-8a: Confirms the position of the C-Cl bond and the ring fusion.

-

H-7 to C-5 and C-8a: Further confirms the substitution pattern on the chlorinated ring.

-

Predicted NMR Data Summary

| Position | Predicted ¹H δ (ppm), Mult. | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from Proton) |

| 2 | - | ~158 | H-3, H-2'/6' |

| 3 | ~8.3, s | ~122 | C-2, C-4, C-4a |

| 4 | - | ~145 | H-3, H-5 |

| 4a | - | ~125 | H-3, H-5, H-8 |

| 5 | ~8.2, d | ~130 | C-4, C-4a, C-6, C-7 |

| 6 | - | ~134 | H-5, H-7 |

| 7 | ~7.8, dd | ~128 | C-5, C-6, C-8a |

| 8 | ~8.0, d | ~132 | C-4a, C-6, C-7 |

| 8a | - | ~149 | H-5, H-7, H-8 |

| C=O | - | ~168 | H-3 |

| 1' | - | ~137 | H-2'/6', H-3'/5' |

| 2'/6' | ~8.2, m | ~129 | C-2, C-1', C-3'/5', C-4' |

| 3'/5' | ~7.6, m | ~129 | C-1', C-2'/6', C-4' |

| 4' | ~7.6, m | ~131 | C-2'/6' |

Experimental Protocols: NMR Spectroscopy

-

Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

-

1D Spectra Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

-

2D Spectra Acquisition:

-

COSY: Use a standard gradient-selected COSY pulse sequence (e.g., cosygpqf). Set the spectral width to encompass all proton signals.[12]

-

HSQC: Use a standard gradient-selected HSQC pulse sequence optimized for one-bond C-H coupling (~145 Hz).

-

HMBC: Use a standard gradient-selected HMBC pulse sequence optimized for long-range C-H couplings (typically set to 8 Hz to observe both 2- and 3-bond correlations).

-

-